N-(2,4-difluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Description
N-(2,4-Difluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a thioacetamide side chain at position 2. The acetamide moiety is further functionalized with a 2,4-difluorophenyl group. This structure combines aromatic, heterocyclic, and sulfur-containing motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4OS/c1-13-2-4-14(5-3-13)18-11-19-21(24-8-9-27(19)26-18)29-12-20(28)25-17-7-6-15(22)10-16(17)23/h2-11H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYKUEMSDVAUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the compound's biological activity, including its mechanism of action, efficacy in various assays, and potential therapeutic implications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 450.47 g/mol |
| Molecular Formula | C22H16F2N6OS |
| LogP | 3.56 |
| Polar Surface Area | 55.76 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
This compound exhibits biological activity primarily through its interaction with specific enzymes. Notably, it has been studied for its role as an acetylcholinesterase (AChE) inhibitor. AChE is critical in the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease.
Biological Assays and Efficacy
In various in vitro studies, the compound demonstrated significant inhibition of AChE activity. For instance:
- IC50 Values : The compound showed an IC50 value indicative of its potency against AChE, comparable to other known inhibitors.
- Selectivity : Preliminary data suggest that this compound may exhibit selectivity towards AChE over butyrylcholinesterase (BChE), which is crucial for minimizing side effects associated with non-selective inhibition.
Study 1: Inhibition of Acetylcholinesterase
A study focused on the synthesis and biological evaluation of various pyrazole derivatives found that this compound effectively inhibited AChE with a promising IC50 value. This suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is compromised.
Study 2: Anticancer Activity
Another investigation explored the anticancer properties of thiol-containing compounds similar to this compound. These compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cellular redox balance.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrazolo[1,5-a]Pyrazine Acetamides
*Calculated using exact atomic masses.
Key Observations:
- Solubility Modulation: Methoxy (-OCH3) and phenoxy groups ( and ) improve aqueous solubility but may reduce membrane permeability due to increased polarity .
Pyrazolo[1,5-a]Pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines differ in their heterocyclic core (pyrimidine vs. pyrazine) but share functional similarities.
Table 2: Comparison with Pyrazolo[1,5-a]Pyrimidine Analogs
Key Observations:
- Bioactivity: Pyrazolo[1,5-a]pyrimidines like F-DPA are validated translocator protein (TSPO) ligands for neuroimaging, suggesting that the target compound’s pyrazolo[1,5-a]pyrazine core could be optimized for similar applications .
- Synthetic Flexibility: The pyrimidine core allows for diverse substitutions (e.g., bromo, methyl groups), enabling fine-tuning of pharmacokinetic properties .
Functional Group Analysis
- Thioacetamide Linkage: The sulfur atom in the thioacetamide moiety may enhance metabolic stability compared to oxygen-containing analogs, though evidence for this is indirect .
- Fluorine Substituents: The 2,4-difluorophenyl group in the target compound likely reduces metabolic oxidation and improves bioavailability, a trend observed in fluorinated pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
